Benzenesulfonic acid, 4-bromo-, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

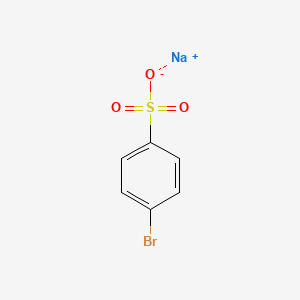

Benzenesulfonic acid, 4-bromo-, sodium salt is an organosulfur compound with the molecular formula C6H4BrNaO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-bromo-, sodium salt can be synthesized through the sulfonation of 4-bromobenzene using concentrated sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 4-bromobenzene is treated with sulfur trioxide or fuming sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 4-bromo-, sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.

Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with thionyl chloride to form sulfonyl chlorides.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Thionyl Chloride: Used for converting the sulfonic acid group to sulfonyl chloride.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.

Substituted Benzenes: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 4-bromo-, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, detergents, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4-bromo-, sodium salt primarily involves its sulfonic acid group. This group can form strong bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The bromine atom also plays a role in directing electrophilic substitution reactions to the para position on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic Acid: The parent compound without the bromine substitution.

4-Chlorobenzenesulfonic Acid, Sodium Salt: Similar structure with a chlorine atom instead of bromine.

4-Bromobenzenesulfonic Acid: The free acid form without the sodium salt

Uniqueness

Benzenesulfonic acid, 4-bromo-, sodium salt is unique due to the presence of both the bromine atom and the sulfonic acid group. This combination allows for specific reactivity patterns and makes it a valuable reagent in organic synthesis and industrial applications .

Biologische Aktivität

Benzenesulfonic acid, 4-bromo-, sodium salt (CAS Number: 5015-75-8), is a compound with notable biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula: C₆H₄BrNaO₃S

- Molar Mass: 259.055 g/mol

- Appearance: White to light tan powder

- Solubility: Soluble in water and DMSO

This compound exhibits several biological activities primarily through its interaction with proteins involved in DNA repair and cellular processes. One key mechanism involves the stimulation of RAD51, a protein essential for homologous recombination in DNA repair.

Key Findings:

- RAD51 Stimulation: The compound enhances the DNA binding activity of RAD51, which is crucial for efficient DNA repair processes. In vitro studies have shown that it increases the binding affinity of RAD51 to single-stranded DNA (ssDNA) at micromolar concentrations, leading to an extension of the protein-DNA complex length .

- Gene Editing Enhancement: In experiments involving rabbit embryos, the use of this compound significantly improved the efficiency of gene editing techniques such as CRISPR/Cas9 and TALENs. This suggests its potential application in genetic engineering and therapeutic interventions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- In Vitro Studies on RAD51 Activity:

- Gene Editing in Embryos:

- Toxicological Assessment:

Eigenschaften

CAS-Nummer |

5015-75-8 |

|---|---|

Molekularformel |

C6H5BrNaO3S |

Molekulargewicht |

260.06 g/mol |

IUPAC-Name |

sodium;4-bromobenzenesulfonate |

InChI |

InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |

InChI-Schlüssel |

WBPDYMXNWYFHGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Br.[Na] |

Key on ui other cas no. |

5015-75-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.